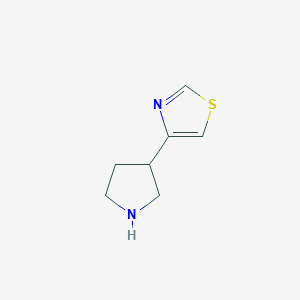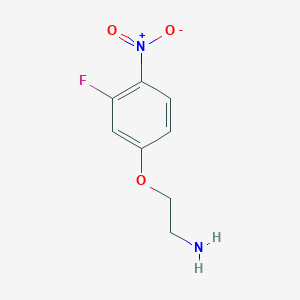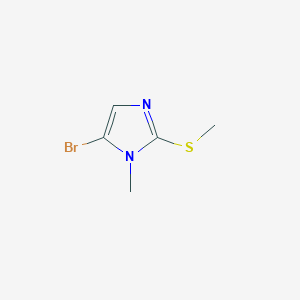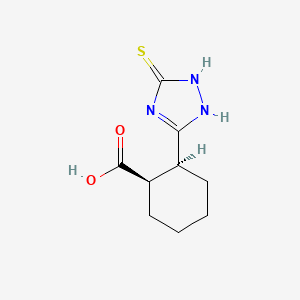
4-(3-Pyrrolidinyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Pyrrolidinyl)thiazole is a heterocyclic compound that features a thiazole ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Pyrrolidinyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminopyrrolidine with α-haloketones or α-haloesters in the presence of a base, leading to the formation of the thiazole ring. The reaction conditions often include solvents like ethanol or acetonitrile and bases such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Pyrrolidinyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Thiazole derivatives with various substituents at the 2-position.
Wissenschaftliche Forschungsanwendungen
4-(3-Pyrrolidinyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of 4-(3-Pyrrolidinyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions with proteins and enzymes, leading to modulation of their activity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, enhancing its binding affinity and selectivity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in drug discovery.
Thiazole: A sulfur and nitrogen-containing heterocycle known for its biological activity.
Pyrazolothiazoles: Compounds that combine pyrazole and thiazole rings, exhibiting diverse biological activities
Uniqueness: 4-(3-Pyrrolidinyl)thiazole is unique due to the combination of the pyrrolidine and thiazole rings, which provides a distinct three-dimensional structure and enhances its potential for biological activity. This combination allows for greater structural diversity and the ability to interact with a wider range of biological targets compared to its individual components .
Eigenschaften
Molekularformel |
C7H10N2S |
|---|---|
Molekulargewicht |
154.24 g/mol |
IUPAC-Name |
4-pyrrolidin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C7H10N2S/c1-2-8-3-6(1)7-4-10-5-9-7/h4-6,8H,1-3H2 |
InChI-Schlüssel |
RWTPTYUXLDJACB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C2=CSC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)







